CXCR4 Binding Affinity: 39‑Fold Superiority over Plerixafor and >1,000‑Fold over 24b
In a competition binding assay using fluorescently labeled CXCL12 (CXCL12AF647) on CXCR4-expressing cells, the target compound (designated 24c) inhibited CXCL12 binding with an IC₅₀ of 0.64 ± 0.17 nM [1]. This is 39‑fold more potent than the clinically approved antagonist plerixafor (IC₅₀ = 25 ± 1.4 nM) [1]. Within the same 3‑methylpyridinyl series, the 6‑methoxy analog 24b showed negligible activity (IC₅₀ = 890 ± 460 nM), representing a >1,390‑fold loss in affinity, highlighting the critical role of the 6‑hydroxy group [1]. The unsubstituted analog 24a (IC₅₀ = 3.2 nM) was 5‑fold weaker [1].
| Evidence Dimension | CXCR4 binding affinity (IC₅₀, competition with CXCL12AF647) |
|---|---|
| Target Compound Data | 0.64 ± 0.17 nM (24c) |
| Comparator Or Baseline | Plerixafor: 25 ± 1.4 nM; 24b (6‑OMe): 890 ± 460 nM; 24a (unsubstituted): 3.2 ± 0.99 nM; 24d (6‑Br): 39 ± 24 nM; 24e (6‑F): 26 ± 14 nM |
| Quantified Difference | 39‑fold vs. plerixafor; >1,390‑fold vs. 24b; 5‑fold vs. 24a; 61‑fold vs. 24d; 41‑fold vs. 24e |
| Conditions | CXCR4-expressing cells; competition with CXCL12AF647; all values mean ± SD of ≥2 independent experiments |
Why This Matters
Sub‑nanomolar binding affinity is essential for achieving potent receptor occupancy at low drug concentrations, directly influencing in‑vivo efficacy and reducing the dose required for therapeutic effect.
- [1] Shad, M. S.; Claes, S.; Goffin, E.; Van Loy, T.; Schols, D.; De Jonghe, S.; Dehaen, W. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules 2021, 26 (20), 6297. DOI: 10.3390/molecules26206297. View Source
